REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].[Br:11][CH2:12][CH2:13][CH2:14]Br.C(=O)([O-])[O-].[K+].[K+]>C(C(C)=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][CH2:14][CH2:13][CH2:12][Br:11])([O-:3])=[O:2] |f:2.3.4|
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Name
|
|
Quantity
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13.9 g
|
Type
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reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)O
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Name
|
|
Quantity
|
101 g
|
Type
|
reactant
|
Smiles
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BrCCCBr
|
Name
|
|
Quantity
|
15.2 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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100 mL
|
Type
|
solvent
|
Smiles
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C(C)C(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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by heating
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Type
|
TEMPERATURE
|
Details
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under reflux
|
Type
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CUSTOM
|
Details
|
After completion of the reaction, insoubles
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Type
|
CUSTOM
|
Details
|
were removed from the reaction mixture by filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate was then concentrated
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Type
|
CONCENTRATION
|
Details
|
Next, the resultant concentrate
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Type
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DISSOLUTION
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Details
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was dissolved in 300 ml of chloroform
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Type
|
WASH
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Details
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this chloroform solution was further washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
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Afterward, the washed organic layer was dried over anhydrous magnesium sulfate
|
Type
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ADDITION
|
Details
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treated with under reduced pressure
|
Type
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DISTILLATION
|
Details
|
to distill off the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(OCCCBr)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |